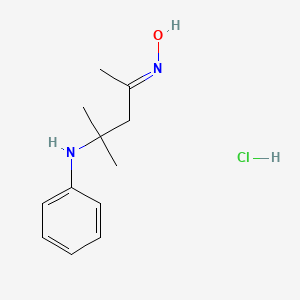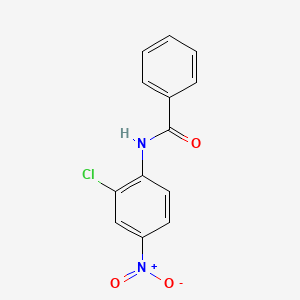![molecular formula C17H15IN2O4 B3830860 methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3830860.png)
methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate
説明
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate, also known as MIH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIH belongs to the class of hydrazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
作用機序
The exact mechanism of action of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, viral replication, and inflammation. methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating pro-apoptotic proteins. methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate also inhibits the activity of viral enzymes, such as NS5B in the case of hepatitis C virus, and disrupts the formation of viral particles. In inflammation, methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine the exact pharmacokinetics and pharmacodynamics of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate in vivo. methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has also been shown to have antioxidant activity, which may contribute to its beneficial effects in various diseases.
実験室実験の利点と制限
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse biological activities. However, methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate also has some limitations, such as its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
Future research on methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate should focus on its potential as a therapeutic agent in various diseases, including cancer, viral infections, and inflammation. Further studies are needed to determine the optimal dosage and administration route of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate in vivo, as well as its potential for drug-drug interactions. In addition, the development of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the elucidation of the exact mechanism of action of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate may provide insights into the development of novel therapies for various diseases.
科学的研究の応用
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus, indicating its potential as an antiviral agent. In addition, methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-23-17(22)13-4-2-12(3-5-13)10-19-20-16(21)11-24-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZEAFDJKWGBP-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-biphenylyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830779.png)
![2-(2,3-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)
![N',N''-1,2-ethanediylidenebis[2-(2,5-dimethylphenoxy)acetohydrazide]](/img/structure/B3830797.png)
![2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3830802.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830808.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-3-methylphenoxy)acetohydrazide](/img/structure/B3830821.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830823.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B3830844.png)
![2-(4-iodophenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3830852.png)
![N-{2-[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B3830879.png)
![N-(2-{2-[4-(dipropylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3830886.png)

